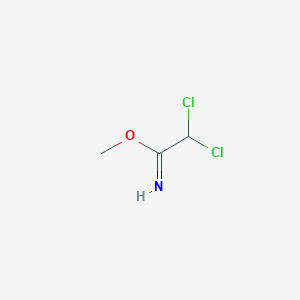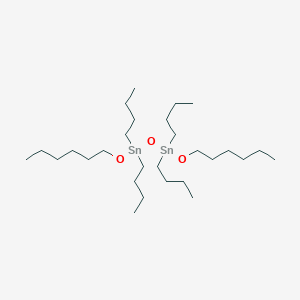![molecular formula C32H42O2Si2 B12550922 3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol CAS No. 190661-84-8](/img/structure/B12550922.png)
3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol: is a complex organic compound characterized by the presence of two tert-butyl(dimethyl)silyl groups attached to a binaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as an intermediate, which then reacts with the hydroxyl groups to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar protection strategies using tert-butyl(dimethyl)silyl chloride and appropriate bases and solvents. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol is used as a protecting group for hydroxyl functionalities. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of hydroxyl groups are required .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl groups protect hydroxyl functionalities from unwanted reactions during synthetic processes. The protection is achieved through the formation of stable silyl ethers, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilyl chloride: Used as a silylation agent for protecting hydroxyl groups.
Trimethylsilyl chloride: Another silylation agent, but less stable compared to tert-butyldimethylsilyl chloride.
Triisopropylsilyl chloride: Provides steric hindrance and stability similar to tert-butyldimethylsilyl chloride.
Uniqueness: 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol is unique due to its binaphthalene core, which provides additional rigidity and potential for chiral applications. The presence of two tert-butyl(dimethyl)silyl groups enhances its stability and makes it a valuable compound for selective protection in complex organic syntheses.
Eigenschaften
CAS-Nummer |
190661-84-8 |
|---|---|
Molekularformel |
C32H42O2Si2 |
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]-1-[3-[tert-butyl(dimethyl)silyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H42O2Si2/c1-31(2,3)35(7,8)25-19-21-15-11-13-17-23(21)27(29(25)33)28-24-18-14-12-16-22(24)20-26(30(28)34)36(9,10)32(4,5)6/h11-20,33-34H,1-10H3 |
InChI-Schlüssel |
HJHCQOWIMGPCKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


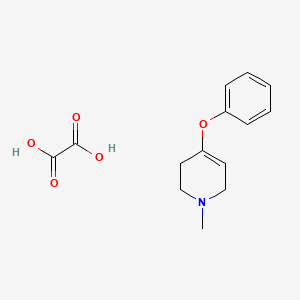

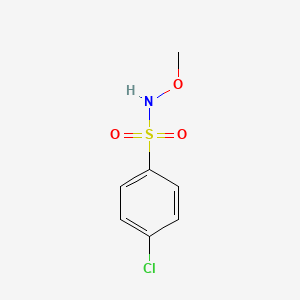
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
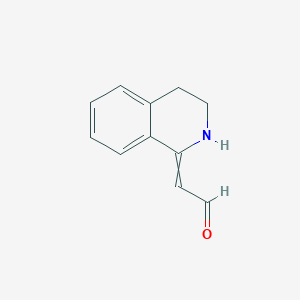
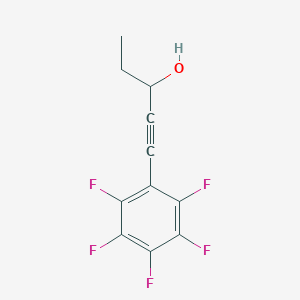
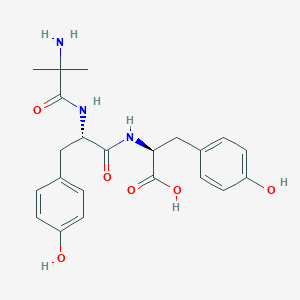
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
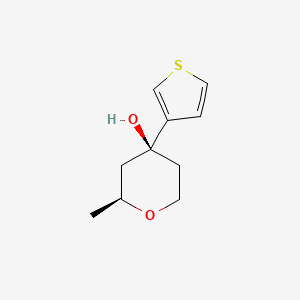
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

